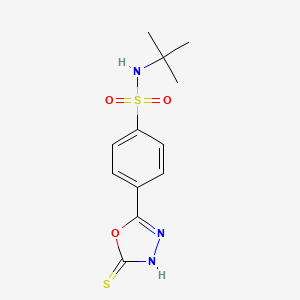
N-(tert-Butyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-Butyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a tert-butyl group, a mercapto group, an oxadiazole ring, and a benzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide in the presence of a base, followed by cyclization with an appropriate reagent.
Introduction of the Mercapto Group: The mercapto group can be introduced by reacting the oxadiazole intermediate with thiol-containing reagents under suitable conditions.
Attachment of the Benzenesulfonamide Moiety: The benzenesulfonamide moiety can be attached through sulfonation reactions, where the oxadiazole intermediate is treated with sulfonyl chlorides.
Incorporation of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(tert-Butyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced products.
Substitution: The benzenesulfonamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, reduced oxadiazole derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Aplicaciones Científicas De Investigación
N-(tert-Butyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(tert-Butyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide involves interactions with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the mercapto group can form covalent bonds with thiol-containing enzymes, inhibiting their function. The oxadiazole ring may interact with nucleic acids or proteins, affecting their structure and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Shares the mercapto and heterocyclic ring features but differs in the ring structure and additional functional groups.
2,5-Di-substituted 1,3,4-Oxadiazoles: Similar oxadiazole core but with different substituents, leading to varied chemical and biological properties.
Uniqueness
N-(tert-Butyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the tert-butyl group enhances its stability and lipophilicity, while the benzenesulfonamide moiety provides additional sites for chemical modification and interaction with biological targets.
Propiedades
Fórmula molecular |
C12H15N3O3S2 |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
N-tert-butyl-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H15N3O3S2/c1-12(2,3)15-20(16,17)9-6-4-8(5-7-9)10-13-14-11(19)18-10/h4-7,15H,1-3H3,(H,14,19) |
Clave InChI |
ZKEBWFWIABHNGD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=NNC(=S)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


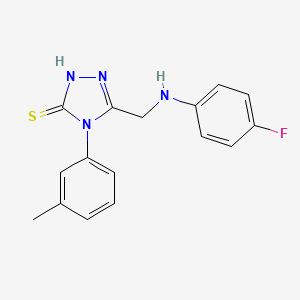

![[cis-3-Fluorocyclopentyl]methanol](/img/structure/B11767983.png)

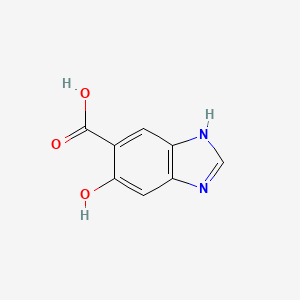

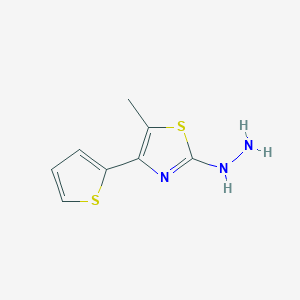
![N-(7-(Hydroxy(p-tolyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11768027.png)


![6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine](/img/structure/B11768047.png)
![5-tert-Butyl 6-ethyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B11768052.png)
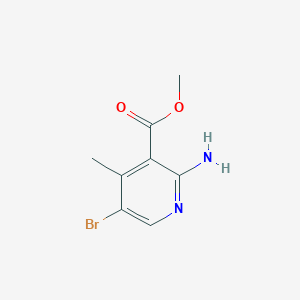
![2,2-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B11768066.png)
